5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-[3-(1-hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-8(14)9-4-5-12(6-9)11-3-2-10(7-13)15-11/h2-3,7-9,14H,4-6H2,1H3 |
InChI Key |
FFDPOXWKRDLPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(C1)C2=CC=C(O2)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde typically involves the construction of the pyrrolidine ring followed by the introduction of the furan ring and the aldehyde group. One common method involves the reaction of a suitable pyrrolidine derivative with a furan-2-carbaldehyde precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through column chromatography and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can undergo substitution reactions with halides or other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed
Oxidation: 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carboxylic acid.
Reduction: 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(a) 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
- Structure : Lacks the hydroxyethyl substituent on the pyrrolidine ring.
- Molecular Formula: C₉H₁₁NO₂ (MW: 165.19 g/mol) vs. the target compound’s estimated formula (C₁₀H₁₃NO₃, MW: ~195.22 g/mol) .
(b) Nitrophenyl-Substituted Furan-2-carbaldehydes
- Examples : 5-(4-nitrophenyl)-furan-2-carbaldehyde, 5-(2-methyl-4-nitrophenyl)-furan-2-carbaldehyde .
- Structure : Feature electron-withdrawing nitro groups on the phenyl ring, contrasting with the electron-donating hydroxyethyl group in the target compound.
Thermodynamic Data :
Compound ΔH°comb (kJ/mol) ΔH°f (solid, kJ/mol) 5-(4-nitrophenyl)-furan-2-carbaldehyde -4520 ± 15 -290 ± 5 5-(2-methyl-4-nitrophenyl)-furan-2-carbaldehyde -5210 ± 20 -340 ± 6 - Implications : Nitro groups enhance thermal stability but reduce solubility compared to hydroxyethyl-substituted analogs.
(c) TRK Kinase Inhibitors with Pyrrolidine Moieties
Physicochemical and Thermodynamic Properties
- Thermal Stability : Nitrophenyl derivatives exhibit high enthalpies of combustion (e.g., -4520 kJ/mol for 5-(4-nitrophenyl)-furan-2-carbaldehyde), whereas hydroxyethyl-substituted compounds may show lower stability due to the hydroxyl group’s susceptibility to oxidation .
Biological Activity
5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde (CAS Number: 1566030-94-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships, and potential applications in drug development.
The molecular formula of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde is CHNO, with a molecular weight of 209.24 g/mol. The compound features a furan ring and a pyrrolidine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 209.24 g/mol |
| CAS Number | 1566030-94-1 |
Antimicrobial Activity
Research indicates that compounds similar to 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde exhibit antimicrobial properties. A study on Schiff bases derived from related structures showed promising antibacterial activity against various bacterial strains, suggesting that this compound may possess similar effects due to its structural characteristics .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of related Schiff base compounds have been documented, particularly their activity against cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma). These studies suggest that modifications in the substituents on the pyrrolidine or furan rings can significantly influence cytotoxicity and selectivity towards cancer cells .
Table: Cytotoxicity of Schiff Base Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Schiff Base A | HeLa | 15.5 |
| Schiff Base B | HCT116 | 12.3 |
| 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde | TBD | TBD |
Enzyme Inhibition
Some studies have highlighted the enzyme inhibitory potential of related compounds, particularly their ability to inhibit alkaline phosphatase and other enzymes involved in metabolic pathways. This suggests that 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde may also exhibit enzyme inhibition properties, which could be beneficial in treating diseases associated with enzyme dysregulation, such as diabetes and certain cancers .
Structure-Activity Relationship (SAR)
The biological activity of compounds like 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde is often influenced by their structural features. The presence of the hydroxyl group in the pyrrolidine ring is crucial for enhancing solubility and biological interactions. Furthermore, the position of substituents on the furan ring can modulate the compound's reactivity and interaction with biological targets .
Case Studies
Several case studies have explored the biological activities of pyrrolidine derivatives, providing insights into their therapeutic potential:
- Anticancer Activity : A study demonstrated that pyrrolidine-based Schiff bases exhibited significant anticancer activity against various human cancer cell lines, highlighting their potential as lead compounds in cancer therapy .
- Antimicrobial Studies : Research showed that derivatives with similar structures displayed enhanced antimicrobial efficacy compared to their parent compounds, underscoring the importance of structural modifications in developing effective antimicrobials .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : Synthesis often involves multi-step strategies, such as coupling pyrrolidine derivatives with functionalized furans. For example, Scheme 5 in Clezy and Diakiw (1971) demonstrates a pyrrole-furan linkage via condensation reactions under controlled pH and temperature . Optimization may include varying catalysts (e.g., acid/base), solvent polarity, or protecting groups for the hydroxethyl moiety to minimize side reactions. Monitoring intermediates via TLC or HPLC is critical .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituents on the pyrrolidine and furan rings. For example, NIST data for similar pyrrole carboxaldehydes highlights characteristic aldehyde proton shifts (~9-10 ppm) and hydroxethyl group signals (~1.5-2.0 ppm) .
- HPLC/GC-MS : Used to assess purity and detect degradation products, as demonstrated in 5-HMF studies .
- X-ray Crystallography : Resolves stereochemistry, as shown in crystallographic reports of related pyrrole-carbaldehyde derivatives .
Q. How does the hydroxethyl group on the pyrrolidine ring influence the compound’s solubility and reactivity?
- Methodological Answer : The hydroxethyl group enhances hydrophilicity, which can be quantified via logP measurements (e.g., 5-HMF analogs have logP ~0.17) . Reactivity studies should compare alkylation or acylation rates with non-hydroxylated analogs. Solubility in polar solvents (e.g., DMSO, water) can be tested via gravimetric analysis .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) predict the stability of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde under varying pH and temperature?
- Methodological Answer : Density Functional Theory (DFT) simulations can model protonation states of the pyrrolidine nitrogen and furan oxygen. For example, studies on 5-HMF degradation pathways under acidic/alkaline conditions provide a framework for predicting hydrolysis or ring-opening reactions . MD simulations further assess conformational stability in aqueous vs. nonpolar environments .
Q. How can competing side reactions during pyrrolidine-furan coupling be mitigated?
- Methodological Answer : Strategies include:
- Protecting Groups : Temporarily block the hydroxethyl group (e.g., silylation) to prevent undesired nucleophilic attacks .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics .
Q. What experimental and computational methods resolve contradictions in reported catalytic hydrogenation products of this compound?
- Methodological Answer : Discrepancies may arise from varying hydrogen pressure, catalyst loading (e.g., Pd/C vs. Raney Ni), or solvent polarity. Systematic studies should:
- Replicate conditions from conflicting reports .
- Analyze products via H NMR and high-resolution MS to distinguish regioisomers.
- Use computational docking to predict catalyst-substrate interactions and selectivity .
Q. How can the furan-carbaldehyde moiety’s role in bioactivity be explored via structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Synthesis : Modify the carbaldehyde to carboxylate or alcohol derivatives and test against biological targets (e.g., enzymes in Maillard pathways) .
- Molecular Docking : Simulate interactions with receptors (e.g., pyrrole-binding proteins) using software like AutoDock .
- In-vitro Assays : Compare cytotoxicity or antioxidant activity with natural 2-formylpyrrole derivatives .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
